(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Overview
Description
“®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” is a heterocyclic organic compound . Its IUPAC name is (2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine . The molecular weight of this compound is 293.45 and its molecular formula is C21H27N .
Molecular Structure Analysis
The molecular structure of “®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” can be represented by the canonical SMILES string: CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structural representation.Physical And Chemical Properties Analysis
“®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” has a boiling point of 410ºC at 760 mmHg and a melting point of 97-101ºC . Its density is 1.004g/cm³ . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Spectroscopic and Structural Analysis
- Spectroscopic Characteristics: A study by Muhammad Akram et al. (2020) on a similar compound, 3,5-bis(2,5-dimethylphenyl)pyridine, utilized spectroscopic techniques and density functional theory (DFT) for characterizing the compound. This implies similar analytical techniques could be applicable to (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine.
Chemical Reactivity and Catalytic Applications
- Asymmetric Epoxidation Catalyst: A. Lattanzi (2006) reported on the use of a related compound, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, as an organocatalyst for asymmetric epoxidation of α,β-enones, suggesting that (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine might also serve as a catalyst in similar reactions (Lattanzi, 2006).
- Michael Addition Catalysis: In another study, Lattanzi (2006) also used a similar compound for catalyzing the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
- Catalysis in Michael Addition of Aldehydes: A study by P. Melchiorre and K. A. Jørgensen (2003) highlighted the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in catalyzing the Michael addition of aldehydes to vinyl ketones, suggesting potential catalytic roles for (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine (Melchiorre & Jørgensen, 2003).
Pharmaceutical and Biological Activity
- Biological Activity Assessment: The same study by Muhammad Akram et al. (2020) also explored the biological activities of their compound, indicating that similar compounds, including (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine, might exhibit notable bioactivities (Akram et al., 2020).
Material Science and Polymer Chemistry
- Potential in Polymer Chemistry: The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, as studied by Xiaolong Wang et al. (2006), suggest potential applications for similar pyridine-based compounds in polymer science (Wang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHWUVAUXBNPC-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584829 | |
Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948595-04-8 | |
Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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